Nalmefene-d3

Description

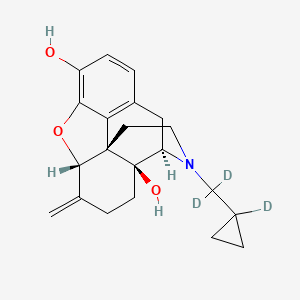

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(4R,4aS,7aS,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1/i11D2,13D |

InChI Key |

WJBLNOPPDWQMCH-TVFUAGGXSA-N |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=C)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies for Nalmefene D3

General Synthetic Routes to Nalmefene (B1676920) Precursors

The primary and most established method for synthesizing nalmefene is through a Wittig reaction utilizing naltrexone (B1662487) as the starting material. nih.govlookchem.com Naltrexone, an opioid receptor antagonist itself, possesses a ketone group at the 6-position of its morphinan (B1239233) structure. google.com The Wittig reaction converts this ketone into the methylene (B1212753) group that characterizes nalmefene. lookchem.comgoogle.com This transformation is typically achieved by reacting naltrexone with a phosphorus ylide, such as methylenetriphenylphosphorane. google.com This ylide is commonly generated in situ by treating a phosphonium (B103445) salt, like triphenylmethylphosphonium bromide, with a strong base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). lookchem.com

Key precursors in the broader synthesis of naltrexone and related compounds often originate from naturally occurring opiates like thebaine or oripavine. researchgate.net These precursors undergo a series of reactions, including oxidation at the C-14 position and N-demethylation, to form noroxymorphone, a crucial intermediate. researchgate.net Noroxymorphone can then be N-alkylated with a cyclopropylmethyl group to yield naltrexone. researchgate.net More recent synthetic advancements have focused on improving the efficiency and yield of these processes, for instance, by using alternative solvents like 2-methyltetrahydrofuran (B130290) (MTHF) in the Wittig reaction, which has shown to be effective for large-scale industrial production. google.com

Strategies for Targeted Deuterium (B1214612) Incorporation into Nalmefene-d3

The strategic placement of deuterium atoms is paramount in the synthesis of this compound to ensure its stability and utility as an internal standard. The primary goal is to introduce deuterium at positions that are not susceptible to exchange under physiological or analytical conditions.

Deuteration at the Cyclopropylmethyl Moiety

The cyclopropylmethyl group attached to the nitrogen atom is a common target for deuteration in nalmefene and other related opioid antagonists. researchgate.netcleanchemlab.com The chemical name for this compound, (4R,4aS,7aS,12bS)-3-((Cyclopropyl-1-d)methyl-d2)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol, indicates that one deuterium atom is on the cyclopropyl (B3062369) ring and two are on the methyl group. cleanchemlab.com

The synthesis of deuterated cyclopropylmethyl bromide is a key step. This can be achieved through various methods, including the reduction of a corresponding ester or aldehyde with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The resulting deuterated alcohol can then be converted to the bromide. This deuterated cyclopropylmethyl bromide is then used to alkylate the nitrogen atom of a suitable precursor, such as noroxymorphone, to introduce the deuterated moiety.

Another approach involves the use of deuterated starting materials for the construction of the cyclopropyl ring itself. For instance, the Simmons-Smith reaction using deuterated diiodomethane (B129776) (CD₂I₂) can be employed to form a deuterated cyclopropane (B1198618) ring on an appropriate alkene precursor.

Other Potential Sites of Selective Deuteration

While the cyclopropylmethyl group is the specified site for this compound, other positions in the nalmefene molecule could theoretically be deuterated. Modern methods for deuterium incorporation offer a wide range of possibilities for selective labeling. scielo.org.mxrsc.org For instance, transition metal-catalyzed hydrogen isotope exchange (HIE) can be used for site-selective deuteration of C-H bonds. rsc.orgresearchgate.net Catalysts based on palladium, iridium, or rhodium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) at specific positions, often directed by existing functional groups within the molecule. scielo.org.mxnju.edu.cn However, for this compound, the focus remains on the stable labeling of the N-alkyl substituent.

Chemical Synthesis and Purification of this compound for Research Grade Material

The synthesis of research-grade this compound involves the reaction of a suitable nalmefene precursor (lacking the cyclopropylmethyl group, i.e., nor-nalmefene) with a deuterated cyclopropylmethyl halide. Following the reaction, the crude this compound must be purified to remove unreacted starting materials, non-deuterated nalmefene, and other byproducts.

Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity material. The choice of the stationary and mobile phases is critical for achieving good separation of this compound from its impurities. One of the main impurities that needs to be removed is naltrexone, the precursor to nalmefene, which has very similar chemical properties, making the purification challenging. epo.org

Following purification, the final product is often isolated as a salt, such as nalmefene hydrochloride, which may exist in different hydrated forms. epo.org The purity of the final research-grade material is crucial for its intended use as an analytical standard.

Analytical Confirmation of Deuterium Labeling and Positional Purity

To confirm the successful synthesis of this compound and to ensure its quality, a suite of analytical techniques is employed.

Mass Spectrometry (MS) is a primary tool used to confirm the incorporation of deuterium. axios-research.com The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of non-deuterated nalmefene, confirming the presence of three deuterium atoms. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the exact position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropylmethyl group will be absent or significantly reduced in intensity. Conversely, ²H NMR (deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location.

Advanced Analytical Methodologies for Nalmefene D3 in Research Matrices

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nalmefene-d3 Quantification

The quantification of this compound, primarily in its role as an internal standard for nalmefene (B1676920) analysis, relies heavily on the development of robust LC-MS/MS methods. researchgate.netoup.com These methods are designed to be highly sensitive and specific, capable of detecting minute concentrations in complex biological matrices. nih.gov The process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and reproducible results.

Optimization of Chromatographic Separation for Nalmefene and its Metabolites

Effective chromatographic separation is fundamental to a successful LC-MS/MS assay. The goal is to achieve good resolution between the analyte, its metabolites, and endogenous components of the matrix, which can cause interference. nih.gov For nalmefene and its metabolites, this is often accomplished using a C18 column. researchgate.netresearchgate.net

Method development involves a systematic approach to optimizing various parameters. This can include screening different columns and mobile phases. mdpi.com For instance, a mixture of methanol (B129727) and formic acid in water is a common mobile phase composition. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation within a reasonable run time. researchgate.net The flow rate and column temperature are also fine-tuned to enhance peak shape and resolution. mdpi.comresearchgate.net The total chromatographic run time is a key consideration, with methods being developed to have run times as short as 4.5 minutes. researchgate.net

Table 1: Example of Optimized Chromatographic Conditions for Nalmefene Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol and 0.1% Formic Acid in Water |

| Elution | Gradient |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Total Run Time | 4.5 min |

This table presents a hypothetical set of optimized conditions based on commonly reported parameters in the literature. researchgate.netresearchgate.netresearchgate.net

High-Sensitivity Mass Spectrometric Detection Parameters (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity required for bioanalysis. sciex.jp Electrospray ionization (ESI) is a commonly used ionization source for analytes like nalmefene, typically operating in positive ion mode. researchgate.net

The gold standard for quantification in targeted analysis is Multiple Reaction Monitoring (MRM). sciex.jp In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For nalmefene, a quantitative ion pair might be m/z 340.0 → 268.3. oup.com The selection of these transitions is a critical step in method development, aiming to maximize signal intensity and minimize background noise. oup.com The most abundant and stable fragment ions are chosen to ensure the highest sensitivity and reproducibility. oup.com

Critical Role of this compound as a Stable Isotope Internal Standard in Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. thieme-connect.com this compound is an ideal internal standard for nalmefene because it is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. lgcstandards.com This means it co-elutes with nalmefene during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. helsinki.fi

By adding a known amount of this compound to every sample at the beginning of the sample preparation process, any variability or loss of the analyte during extraction, cleanup, and injection can be corrected for. helsinki.fi The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This approach significantly improves the accuracy and precision of the analytical method. helsinki.fi The use of deuterated internal standards is a key strategy to compensate for matrix effects, which are a common source of error in bioanalysis. helsinki.fi

Rigorous Bioanalytical Method Validation for Preclinical and In Vitro Studies

Before an analytical method can be used for preclinical or in vitro studies, it must undergo rigorous validation to demonstrate that it is reliable and fit for its intended purpose. europa.eunih.gov This validation process assesses several key parameters, including specificity, selectivity, linearity, and the quantitative dynamic range. sciex.jpthieme-connect.com

Assessment of Method Specificity and Selectivity in Diverse Biological Research Matrices

Specificity and selectivity refer to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. e-b-f.eu This includes endogenous matrix components, metabolites, and other potential interfering substances. nih.gove-b-f.eu

To assess selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no interfering peaks are present at the retention time of the analyte and internal standard. europa.eu The response of any interfering peaks should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. oup.comeuropa.eu For example, in one study validating a method for nalmefene, the specificity was evaluated in human plasma, rabbit plasma, and rabbit serum, with the interference from blank matrix being well below the accepted limits. researchgate.netnih.gov

Determination of Linearity and Quantitative Dynamic Range for Research Applications

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. europa.eu The quantitative dynamic range is the range of concentrations, from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ), over which the method is accurate and precise. europa.eu

To determine linearity, a calibration curve is constructed by analyzing a series of calibration standards of known concentrations. researchgate.net The relationship between the concentration and the instrument response is then evaluated, typically using a linear regression model. europa.eu A correlation coefficient (r) or coefficient of determination (r²) close to 1 indicates a strong linear relationship. researchgate.net For nalmefene, methods have been validated with linear ranges spanning from 10 pg/mL to 5000 pg/mL and 0.1 ng/mL to 100 ng/mL. nih.govresearchgate.net The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). europa.eu

Table 2: Example of Linearity and Range for Nalmefene Quantification

| Parameter | Value |

|---|---|

| Calibration Range | 0.1 ng/mL - 100 ng/mL |

| Regression Model | Linear |

| Correlation Coefficient (r) | > 0.99 |

| LLOQ Accuracy | Within 18.0% of target |

| Intra-run Accuracy (other QCs) | Within 11.9% of target |

This table provides an example of typical validation parameters for a nalmefene bioanalytical method. researchgate.netnih.gov

Evaluation of Intra- and Inter-Assay Precision and Accuracy in Spiked Research Samples

The reliability of analytical methods for the quantification of this compound in research samples is fundamentally dependent on their precision and accuracy. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to a known standard or true value. cytometry.org These parameters are typically assessed through intra-assay (within-run) and inter-assay (between-run) validation studies. cytometry.orgwisdomlib.org

In the context of this compound, which is often used as an internal standard for the quantification of nalmefene, these evaluations are crucial. caymanchem.comglpbio.com For instance, a highly sensitive liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method for nalmefene in human plasma reported intra- and inter-day precision of less than 10.1%, with accuracy within ±3.4% for quality control (QC) samples at concentrations of 30, 300, and 4500 pg/mL. researchgate.net Another study developing a method for nalmefene in human and rabbit plasma, as well as rabbit serum, demonstrated intrarun accuracy within 11.9% and precision within 6.6% at concentrations of 0.3, 35, and 75 ng/mL. researchgate.net The inter-run accuracy in human plasma was within 8.0% with a precision of 6.6%. researchgate.net

Similarly, a radioimmunoassay (RIA) for nalmefene in human plasma showed intra- and interassay coefficients of variation not exceeding 5.6% and 11%, respectively. researchgate.net An LC-MS/MS assay for naltrexone (B1662487), a structurally related compound, using naltrexone-d3 as an internal standard, reported precision and accuracy below 15% for all validation samples and QCs. dtic.mil

These findings highlight the rigorous validation that analytical methods undergo to ensure the reliability of data in research settings. The use of deuterated internal standards like this compound is a key strategy in achieving such high levels of precision and accuracy by compensating for variability during sample preparation and analysis. researchgate.net

Table 1: Intra-Assay Precision and Accuracy of Nalmefene Analysis in Spiked Research Samples This interactive table summarizes the intra-assay (within-run) precision and accuracy data from various studies. Users can sort and filter the data by analytical method, matrix, and concentration to compare the performance of different assays.

| Analytical Method | Research Matrix | Analyte Concentration | Precision (%CV) | Accuracy (% of Target) | Source |

| LC/MS/MS | Human Plasma | 30 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| LC/MS/MS | Human Plasma | 300 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| LC/MS/MS | Human Plasma | 4500 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| HPLC-ESI-MS/MS | Human & Rabbit Plasma, Rabbit Serum | 0.1 ng/mL (LLOQ) | < 13.6% | Within 18.0% | researchgate.net |

| HPLC-ESI-MS/MS | Human & Rabbit Plasma, Rabbit Serum | 0.3 ng/mL | < 6.6% | Within 11.9% | researchgate.net |

| HPLC-ESI-MS/MS | Human & Rabbit Plasma, Rabbit Serum | 35 ng/mL | < 6.6% | Within 11.9% | researchgate.net |

| HPLC-ESI-MS/MS | Human & Rabbit Plasma, Rabbit Serum | 75 ng/mL | < 6.6% | Within 11.9% | researchgate.net |

| RIA | Human Plasma | Not Specified | < 5.6% | Not Specified | researchgate.net |

| LCEC | Human Plasma | 3-200 ng/mL | < 6% | Not Specified | researchgate.net |

Table 2: Inter-Assay Precision and Accuracy of Nalmefene Analysis in Spiked Research Samples This interactive table presents the inter-assay (between-run) precision and accuracy data. It allows for comparison across different analytical techniques and research matrices to assess the long-term reliability of the methods.

| Analytical Method | Research Matrix | Analyte Concentration | Precision (%CV) | Accuracy (% of Target) | Source |

| LC/MS/MS | Human Plasma | 30 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| LC/MS/MS | Human Plasma | 300 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| LC/MS/MS | Human Plasma | 4500 pg/mL | < 10.1% | ± 3.4% | researchgate.net |

| HPLC-ESI-MS/MS | Human Plasma | Not Specified | < 6.6% | Within 8.0% | researchgate.net |

| RIA | Human Plasma | Not Specified | < 11% | Not Specified | researchgate.net |

| LCEC | Human Plasma | 3-200 ng/mL | < 12% | Not Specified | researchgate.net |

| LC-MS/MS | African Green Monkey Plasma | 1.0, 10, 100 ng/mL | < 15% | < 15% | dtic.mil |

Comprehensive Stability Assessments (e.g., Freeze-Thaw, Short-Term, Long-Term, Stock Solution) in Research Samples

Ensuring the stability of this compound in various research matrices under different storage conditions is critical for the integrity of analytical results. Stability studies are designed to evaluate how the concentration of an analyte changes over time under specific conditions. These typically include freeze-thaw, short-term (bench-top), long-term, and stock solution stability assessments. stabilitystudies.ineuropa.eu

Freeze-Thaw Stability: Research samples are often subjected to multiple freeze-thaw cycles. Studies have shown that nalmefene is stable in human plasma after three freeze-thaw cycles. researchgate.net This is a crucial finding, as repeated freezing and thawing can potentially lead to the degradation of analytes. nih.gov

Short-Term Stability: The stability of nalmefene at room temperature has also been evaluated. In human and rabbit plasma, as well as rabbit serum, nalmefene was found to be stable for up to 24 hours at room temperature. researchgate.net This indicates that samples can be handled on the bench-top for a reasonable amount of time without significant degradation.

Long-Term Stability: For long-term storage, samples are typically kept frozen at -20°C or -80°C. caymanchem.comglpbio.comnih.gov One study on the stability of a nalmefene hydrochloride injection found it to be excellent over a period of up to 36 months. nih.gov A study on a long-acting injectable formulation of nalmefene showed stable plasma concentrations between days 2 and 84. scirp.org For Naltrexone-d3, a similar deuterated standard, storage at -20°C is recommended for a stability of at least 73 months. caymanchem.com Stock solutions of Naltrexone-d3 are advised to be used within 6 months when stored at -80°C and within 1 month when stored at -20°C. glpbio.com

Stock Solution Stability: The stability of stock solutions, from which calibration standards and quality controls are prepared, is also a critical parameter. For this compound, it is recommended to store stock solutions at +4°C. rndsystems.comtocris.com Another source suggests storing this compound neat at -20°C. lgcstandards.com

Table 3: Stability of Nalmefene and this compound in Research Samples This interactive table provides a summary of stability data for nalmefene and its deuterated form under various conditions. Users can filter by stability type, matrix, and storage conditions to understand the optimal handling and storage procedures.

| Compound | Stability Type | Matrix/Solvent | Storage Condition | Duration | Finding | Source |

| Nalmefene | Freeze-Thaw | Human Plasma | Not Specified | 3 cycles | Stable | researchgate.net |

| Nalmefene | Short-Term | Human & Rabbit Plasma, Rabbit Serum | Room Temperature | 24 hours | Stable | researchgate.net |

| Nalmefene HCl | Long-Term | Injection Solution | Various Temperatures | Up to 36 months | Excellent stability | nih.gov |

| Nalmefene | Long-Term | Human Plasma | Not Specified | 84 days | Stable concentration | scirp.org |

| Naltrexone-d3 | Long-Term | Neat Solid | -20°C | ≥ 73 months | Stable | caymanchem.com |

| Naltrexone-d3 | Stock Solution | Not Specified | -80°C | Up to 6 months | Stable | glpbio.com |

| Naltrexone-d3 | Stock Solution | Not Specified | -20°C | Up to 1 month | Stable | glpbio.com |

| This compound | Stock Solution | DMSO | +4°C | Not Specified | Soluble and storable | rndsystems.comtocris.com |

| This compound | Stock Solution | Neat | -20°C | Not Specified | Recommended storage | lgcstandards.com |

Application of Advanced Spectroscopic Techniques for Metabolite Identification and Structural Elucidation

The biotransformation of this compound can lead to the formation of various metabolites. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for the identification and structural elucidation of these metabolites. mdpi.comnih.gov

Nalmefene is extensively metabolized in the liver, with the primary route being glucuronidation to form nalmefene 3-O-glucuronide. wikipedia.orgdrugbank.comtga.gov.au Another metabolic pathway is N-dealkylation. wikipedia.org The identification of these metabolites often involves a combination of analytical techniques.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful methods for detecting and quantifying metabolites in complex biological matrices. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. mdpi.com Fragmentation patterns obtained from MS/MS experiments offer valuable structural information.

NMR spectroscopy provides detailed information about the chemical structure of molecules. tum.de For metabolite identification, various NMR experiments, including 1D (e.g., ¹H NMR) and 2D (e.g., COSY, HSQC, HMBC) techniques, are employed to elucidate the connectivity of atoms within a molecule. mdpi.comtum.de

The combined use of MS and NMR is a particularly powerful strategy. mdpi.com MS can provide the molecular formula and fragmentation data, while NMR can confirm the precise arrangement of atoms, leading to unambiguous structure elucidation of metabolites. In some cases, infrared ion spectroscopy (IRIS) can also be used to provide diagnostic IR fingerprints for mass-isolated targets, aiding in their identification. nih.gov

For this compound, these techniques would be applied to identify metabolites that retain the deuterium label, helping to distinguish them from endogenous compounds and metabolites of other drugs. The major metabolite would be the deuterated version of nalmefene 3-O-glucuronide.

Pharmacodynamic Investigations of Nalmefene D3 at Molecular and Cellular Levels

Opioid Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)

In vitro studies have characterized Nalmefene (B1676920) as a selective opioid receptor ligand with a distinct profile at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). tga.gov.aueuropa.eu

Binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors have been employed to determine the inhibitor constant (Ki) of Nalmefene. These studies reveal that Nalmefene possesses high, sub-nanomolar affinity for both the µ- and κ-opioid receptors, and a significantly lower affinity for the δ-opioid receptor. researchgate.netwikipedia.orgnih.gov One study reported a Ki of 0.24 nM at the µ-opioid receptor (MOR), 0.083 nM at the κ-opioid receptor (KOR), and 16 nM at the δ-opioid receptor (DOR). wikipedia.org

Table 1: Nalmefene Binding Affinity (Ki) at Human Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Mu (µ) | 0.24 wikipedia.org |

| Kappa (κ) | 0.083 wikipedia.org |

| Delta (δ) | 16 wikipedia.org |

The binding affinity data demonstrates that Nalmefene is a selective ligand, exhibiting a clear preference for the µ- and κ-opioid receptors over the δ-opioid receptor. tga.gov.aunih.govoup.com The affinity for the κ-receptor is approximately three-fold greater than for the µ-receptor. researchgate.net More strikingly, its affinity for the κ-receptor is about 200-fold higher than its affinity for the δ-receptor, indicating a minimal role for the δ-receptor in its primary physiological effects. researchgate.netmdpi.com This profile distinguishes it from other opioid modulators and contributes to its unique pharmacological actions.

While specific association (kon) and dissociation (koff) rate constants are not detailed in the provided search results, in vivo and imaging studies strongly suggest that Nalmefene has a slow dissociation rate from opioid receptors, particularly the µ-subtype. oup.comnih.gov Positron Emission Tomography (PET) studies in humans have shown prolonged and high occupancy of µ-opioid receptors long after plasma concentrations of the drug have declined. oup.comresearchgate.net For instance, high receptor occupancy (83-100%) was observed 26 hours after dosing. tga.gov.auresearchgate.net One study measured the clearance half-time from opioid receptors to be approximately 28.7 hours for Nalmefene, compared to just 2.0 hours for naloxone, a difference attributed to Nalmefene's slow dissociation from the receptors. nih.gov This prolonged receptor occupancy is a key feature of its pharmacokinetic and pharmacodynamic profile. wikipedia.orgnih.govscirp.org

Functional Opioid Receptor Activity Assessment (In Vitro/Cellular Models)

Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at a receptor. For Nalmefene, these studies have confirmed a complex profile, acting differently at each major opioid receptor subtype. tga.gov.aueuropa.euoup.comdrugbank.com

The [35S]GTPγS binding assay is a functional measure of G-protein activation following receptor stimulation. nih.gov Studies using this assay have provided insight into Nalmefene's intrinsic activity. In CHO cell membranes with high expression of µ-opioid receptors, Nalmefene was observed to slightly enhance basal [35S]GTPγS binding by approximately 20%, which is indicative of partial agonist activity in this specific recombinant system. nih.govresearchgate.net In other studies focusing on the kappa opioid receptor, Nalmefene demonstrated partial KOR agonism, showing lower efficacy in stimulating G-protein binding compared to full agonists like U69,593. mdpi.comrockefeller.edu Its ability to compete with and reverse the effects of full KOR agonists in these assays further supports its characterization as a partial agonist at this receptor. mdpi.com

A consensus across numerous in vitro and in vivo studies has established Nalmefene's distinct functional activity profile. tga.gov.aueuropa.euoup.com It acts as a competitive antagonist at both the µ- and δ-opioid receptors. nih.govoup.commdpi.com In contrast, at the κ-opioid receptor, it functions as a partial agonist. tga.gov.aueuropa.euoup.comdrugbank.commdpi.com This mixed profile of µ/δ antagonism and κ partial agonism is central to its mechanism of action. europa.eudrugbank.com

Table 2: Summary of Nalmefene Functional Activity at Opioid Receptors

| Receptor Subtype | Functional Activity | Supporting Evidence |

|---|---|---|

| Mu (µ) | Antagonist tga.gov.aueuropa.eunih.govoup.commdpi.com | Blocks agonist effects; competitive binding. tga.gov.au |

| Delta (δ) | Antagonist tga.gov.aueuropa.eunih.govoup.com | Blocks agonist effects; competitive binding. tga.gov.au |

| Kappa (κ) | Partial Agonist tga.gov.aueuropa.euoup.comdrugbank.commdpi.com | Weakly stimulates [35S]GTPγS binding; modulates dopamine (B1211576) release. nih.govresearchgate.netmdpi.com |

Modulation of Intracellular Signaling Pathways (In Vitro Studies)

Nalmefene-d3's interaction with opioid receptors triggers a cascade of intracellular events. Its distinct actions as an antagonist and partial agonist at different receptor subtypes lead to a complex modulation of downstream signaling, including the adenylyl cyclase system, β-arrestin recruitment, and receptor trafficking.

The adenylyl cyclase pathway, responsible for the synthesis of the second messenger cyclic AMP (cAMP), is a primary target of opioid receptor signaling. The effect of this compound on this pathway is receptor-dependent.

As a partial agonist at the KOR, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. medchemexpress.comebi.ac.uk This is a characteristic effect of KOR activation, mediated by the Gαi/o subunit of the associated G-protein, which directly inhibits the adenylyl cyclase enzyme, resulting in decreased intracellular cAMP levels. wikipedia.orgnist.gov

Conversely, at the μ- and δ-opioid receptors, this compound acts as an antagonist. In this capacity, it does not initiate signaling itself but blocks the receptor from being activated by endogenous or exogenous agonists. Therefore, in the presence of a μ- or δ-agonist (like DAMGO), this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby restoring normal cAMP levels.

Table 1: In Vitro Effects of Nalmefene on Adenylyl Cyclase Activity

| Receptor Target | Nalmefene Action | Effect on Adenylyl Cyclase | Downstream cAMP Levels |

| κ-Opioid Receptor (KOR) | Partial Agonist | Inhibition | Decrease |

| μ-Opioid Receptor (MOR) | Antagonist | Blocks agonist-induced inhibition | No direct effect; prevents agonist-induced decrease |

| δ-Opioid Receptor (DOR) | Antagonist | Blocks agonist-induced inhibition | No direct effect; prevents agonist-induced decrease |

β-arrestins are crucial intracellular proteins that regulate G-protein coupled receptor (GPCR) signaling. Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This action desensitizes the G-protein-mediated signaling and can initiate a separate wave of β-arrestin-dependent signaling.

In vitro studies indicate that Nalmefene is a G-protein-biased ligand, particularly at the KOR. This means it preferentially activates the G-protein signaling pathway (leading to adenylyl cyclase inhibition) while only weakly recruiting β-arrestin. This "biased agonism" distinguishes it from other opioids that might recruit β-arrestin more robustly.

As an antagonist at the μ- and δ-receptors, Nalmefene actively blocks the recruitment of β-arrestin that would typically be induced by agonists at these receptors. For instance, it can inhibit the strong β-arrestin-2 recruitment caused by potent μ-agonists.

Table 2: Nalmefene's In Vitro β-Arrestin Recruitment Profile

| Receptor Target | Nalmefene Action | β-Arrestin Recruitment | Signaling Bias |

| κ-Opioid Receptor (KOR) | Partial Agonist | Weak recruitment | G-Protein Biased |

| μ-Opioid Receptor (MOR) | Antagonist | Inhibits agonist-induced recruitment | N/A (Blocks signaling) |

| δ-Opioid Receptor (DOR) | Antagonist | Inhibits agonist-induced recruitment | N/A (Blocks signaling) |

Receptor internalization, or endocytosis, is a key mechanism for regulating the number of receptors on the cell surface and is often a consequence of robust β-arrestin recruitment. Internalized receptors can either be recycled back to the cell membrane for re-sensitization or targeted to lysosomes for degradation.

The impact of this compound on receptor internalization is directly linked to its β-arrestin recruitment profile. As a potent antagonist at μ- and δ-opioid receptors, Nalmefene effectively prevents the agonist-induced internalization of these receptors. By blocking agonist binding, it halts the entire downstream process of GRK phosphorylation, β-arrestin recruitment, and subsequent endocytosis.

At the KOR, where Nalmefene acts as a G-protein-biased partial agonist with weak β-arrestin engagement, it is expected to induce significantly less receptor internalization compared to full KOR agonists that strongly recruit β-arrestin. This limited capacity for inducing internalization contributes to its distinct pharmacological profile, potentially influencing the development of tolerance at the cellular level.

Table 3: Summary of Nalmefene's Influence on Opioid Receptor Internalization (In Vitro)

| Receptor Target | Nalmefene Action | Effect on Receptor Internalization |

| κ-Opioid Receptor (KOR) | Partial Agonist | Minimal to weak induction |

| μ-Opioid Receptor (MOR) | Antagonist | Blocks agonist-induced internalization |

| δ-Opioid Receptor (DOR) | Antagonist | Blocks agonist-induced internalization |

Elucidation of Metabolic Pathways and Enzymatic Biotransformation of Nalmefene D3

In Vitro Metabolic Stability Assessment

In vitro models are crucial for predicting a drug's metabolic fate in the body, providing key data on metabolic rate and the pathways involved. These assessments typically use subcellular fractions like microsomes and cytosol, or whole-cell systems like hepatocytes, to estimate metabolic clearance and half-life.

Hepatic Microsomal and Cytosolic Stability (Intrinsic Clearance, Half-life)

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) monooxygenases (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). The cytosol contains other soluble enzymes. Stability studies in these fractions are fundamental for determining a compound's intrinsic clearance (CLint), which is the measure of metabolic activity by these enzymes.

Nalmefene (B1676920) is extensively metabolized by the liver wikipedia.org. Studies using liver microsomes have shown that nalmefene undergoes Phase I metabolism, leading to the formation of its N-dealkylated metabolite, nornalmefene (B1365036) nih.gov. This reaction is primarily mediated by CYP3A4/5 enzymes drugbank.com. However, this N-dealkylation pathway is considered minor compared to the extensive Phase II conjugation nalmefene undergoes drugbank.com. The primary metabolic route for nalmefene is glucuronide conjugation, a Phase II reaction also catalyzed by enzymes present in liver microsomes, specifically UGTs drugbank.comnih.gov. While specific in vitro half-life and intrinsic clearance values for Nalmefene-d3 are not detailed in publicly available literature, the known in vivo data for nalmefene, such as a terminal elimination half-life of approximately 10.8 to 12.5 hours, indicates moderate metabolic stability drugbank.comnih.gov.

Table 1: Summary of In Vitro Metabolic Stability of Nalmefene in Hepatic Fractions

| In Vitro System | Metabolic Phase | Key Enzymes | Primary Activity | Expected Stability |

|---|---|---|---|---|

| Hepatic Microsomes | Phase I | CYP3A4/5 | N-dealkylation | Moderate |

| Phase II | UGT2B7, UGT1A3, UGT1A8 | Glucuronidation | Moderate |

| Hepatocytes | Phase I & II | All relevant enzymes | Comprehensive metabolism | Moderate |

Hepatocyte Incubation Studies for Comprehensive Metabolic Profiling

Intact hepatocytes represent a more complete in vitro model as they contain the full spectrum of metabolic enzymes (both Phase I and Phase II) and the necessary cofactors in their natural cellular environment thermofisher.com. Hepatocyte incubations are therefore considered the gold standard for comprehensive metabolic profiling and for more accurately predicting in vivo hepatic clearance.

For a compound like nalmefene, which undergoes both Phase I and extensive Phase II metabolism, hepatocyte studies would provide a more complete picture of its biotransformation. These studies would be expected to show the formation of both the minor N-dealkylated metabolite (nornalmefene) and the major glucuronide conjugate (nalmefene-3-O-glucuronide) drugbank.com. This comprehensive profiling allows for a quantitative assessment of the relative importance of each metabolic pathway, confirming that glucuronidation is the predominant route of elimination nih.gov.

Cross-Species Metabolic Comparisons in Preclinical Models (e.g., rat, dog, monkey)

Studying drug metabolism in different preclinical species is essential to understand potential differences and to select the most appropriate animal model for toxicology studies. Significant variations can exist between species in terms of enzyme expression and activity.

Studies on nalmefene have revealed notable metabolic differences between rats and dogs nih.gov.

In Vitro Findings: When nalmefene was incubated with liver microsomes, the rate of N-dealkylation to form nornalmefene was substantially higher in rats compared to dogs nih.gov.

In Vivo Findings: These in vitro differences were reflected in vivo. In rats, the major metabolite found in urine was nornalmefene glucuronide, indicating that N-dealkylation is a significant pathway followed by conjugation. In contrast, the predominant metabolite in dog urine was nalmefene glucuronide, suggesting that direct glucuronidation of the parent drug is the main pathway, with N-dealkylation being far less significant nih.gov. In rats, the plasma half-lives for both nalmefene and its metabolite nornalmefene were found to be approximately one hour nih.gov. While specific data for monkeys is not available, their metabolic pathways, particularly CYP and UGT activities, often show a closer resemblance to humans, making them a frequently used non-rodent species in preclinical development mdpi.com.

Table 2: Cross-Species Metabolic Comparison of Nalmefene (Rat vs. Dog)

| Parameter | Rat | Dog |

|---|---|---|

| Primary Phase I Metabolite (Microsomes) | Nornalmefene | Nornalmefene |

| Rate of N-dealkylation (Microsomes) | High | Low |

| Major Metabolite (in vivo, urine) | Nornalmefene glucuronide | Nalmefene glucuronide(s) |

| Plasma Half-life (Parent) | ~1 hour | Not specified |

Identification and Structural Characterization of Metabolites

The biotransformation of this compound results in several metabolites formed through Phase I and Phase II reactions.

Phase I Metabolic Transformations (e.g., N-dealkylation, Hydroxylation, Oxidative Biotransformations)

Phase I reactions introduce or expose functional groups on a drug molecule. For nalmefene, the identified Phase I pathway is N-dealkylation wikipedia.org.

N-dealkylation: This reaction is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 drugbank.com. It involves the removal of the cyclopropylmethyl group from the nitrogen atom, resulting in the formation of the metabolite known as nornalmefene. This is generally considered a minor metabolic pathway for nalmefene, with nornalmefene having minimal pharmacological activity wikipedia.orgdrugbank.com.

Phase II Conjugation Reactions (e.g., Glucuronidation)

Phase II reactions involve the conjugation of an endogenous molecule to the drug or its Phase I metabolite, which typically increases water solubility and facilitates excretion. This is the primary route of metabolism for nalmefene drugbank.comnih.gov.

Glucuronidation: Nalmefene is extensively metabolized via glucuronide conjugation nih.gov. The major metabolite formed is nalmefene-3-O-glucuronide, where a glucuronic acid moiety is attached to the 3-hydroxyl group of the nalmefene molecule drugbank.com. This metabolite is pharmacologically inactive. The enzymes primarily responsible for this reaction are UDP-glucuronosyltransferases, specifically UGT2B7, with minor contributions from UGT1A3 and UGT1A8 drugbank.com. This pathway is highly efficient and accounts for the majority of nalmefene's clearance from the body.

Table 3: Identified Metabolites of this compound

| Metabolic Phase | Reaction | Metabolite | Key Enzymes | Pathway Significance |

|---|---|---|---|---|

| Phase I | N-dealkylation | Northis compound | CYP3A4, CYP3A5 | Minor |

| Phase II | Glucuronidation | This compound 3-O-glucuronide | UGT2B7 (major), UGT1A3, UGT1A8 | Major |

| Phase I -> II | Glucuronidation | Northis compound glucuronide | UGTs | Minor (Major in rats) |

Table of Compounds Mentioned

| Compound Name |

|---|

| Nalmefene |

| This compound |

| Nalmefene-3-O-glucuronide |

| Nornalmefene |

| Nornalmefene glucuronide |

Strategic Application of Deuterium (B1214612) Labeling for Metabolite Identification and Quantification

The use of stable isotopically labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.com this compound is the deuterium-labeled version of Nalmefene, an opioid receptor antagonist. medchemexpress.com The strategic incorporation of deuterium atoms into the Nalmefene molecule serves several critical functions in research, primarily centered on improving analytical detection and quantification. scispace.com

Deuterium labeling provides a "traceless" tag by increasing the mass of the molecule without significantly altering its chemical properties or biological activity. scispace.com This mass shift is fundamental for mass spectrometry (MS)-based analysis. When a biological sample (such as plasma or urine) is analyzed, the mass spectrometer can easily distinguish between the deuterium-labeled this compound and its unlabeled, endogenous counterparts or other interfering substances. scispace.com This is particularly valuable in "pulse-chase" or stable isotope tracer studies, where the metabolic fate of a drug is tracked over time.

Furthermore, this compound is an ideal internal standard for quantitative bioanalysis. By adding a known quantity of this compound to a biological sample, it can be used to accurately measure the concentration of unlabeled Nalmefene and its metabolites. Because this compound has nearly identical physicochemical properties to the unlabeled drug, it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these processes and leading to highly accurate and precise quantification. scispace.com

The application of deuterium labeling allows for:

Unambiguous Metabolite Identification: The characteristic mass shift from the deuterium atoms makes it easier to identify drug-related metabolites in complex biological matrices.

Enhanced Quantitative Accuracy: It serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. bioivt.com

Elucidation of Metabolic Pathways: By tracking the labeled atoms, researchers can gain detailed insights into the biotransformation processes the drug undergoes. nih.gov

Enzymatic Reaction Phenotyping and Kinetics

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. For this compound, as with its non-labeled counterpart, this involves pinpointing the key Cytochrome P450 (CYP) and non-CYP enzymes that contribute to its biotransformation. Understanding these pathways is critical for predicting potential drug-drug interactions (DDIs) and inter-individual variability in patient response. evotec.com

Identification of Cytochrome P450 (CYP) Isoforms Involved in this compound Metabolism

The Cytochrome P450 system is a major family of enzymes responsible for Phase I metabolism of a vast number of drugs. openanesthesia.org While the primary metabolic route for nalmefene is not oxidation, a minor pathway involves CYP enzymes. In vitro studies with human liver microsomes and recombinant human CYP isoforms have identified that the N-dealkylation of nalmefene to its metabolite, nornalmefene, is mediated by the CYP3A4 and CYP3A5 isoforms. drugbank.com This N-dealkylated metabolite has minimal pharmacological activity. drugbank.com Another minor metabolic pathway, sulfation, is also thought to be mediated by CYP3A4/5. drugbank.com

Table 1: CYP Isoforms Involved in this compound Metabolism

| CYP Isoform | Metabolic Reaction | Resulting Metabolite | Significance |

|---|---|---|---|

| CYP3A4/5 | N-dealkylation | Nornalmefene | Minor pathway drugbank.com |

| CYP3A4/5 | Sulfation | Nalmefene 3-O-sulfate | Minor pathway drugbank.com |

Characterization of Non-CYP Enzyme Contributions (e.g., UDP-Glucuronosyltransferases, Carboxylesterases, Aldehyde Oxidases)

For this compound, non-CYP enzymes play the dominant role in its metabolism and clearance. drugbank.comnih.gov The most significant metabolic pathway is Phase II glucuronidation, a process that attaches a glucuronic acid moiety to the drug, making it more water-soluble and easier to excrete. nih.govnih.gov

Extensive in vitro studies have demonstrated that nalmefene is primarily metabolized via conjugation to form nalmefene 3-O-glucuronide. drugbank.comnih.gov This reaction is catalyzed by several isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family. The main contributors to this pathway are:

UGT2B7 (major contributor)

UGT1A3 (lesser extent)

UGT1A8 (lesser extent)

The resulting major metabolite, nalmefene 3-O-glucuronide, is pharmacologically inactive and is the primary form of the drug eliminated through renal excretion. drugbank.comnih.gov Given that approximately one-third of prescribed drugs are cleared by non-CYP enzymes, with UGTs being highly prevalent, the characterization of this pathway for this compound is crucial for a complete understanding of its disposition. evotec.com Other non-CYP enzyme families such as Carboxylesterases and Aldehyde Oxidases have not been identified as significant contributors to the metabolism of nalmefene.

Table 2: Non-CYP Enzymes Involved in this compound Metabolism

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Significance |

|---|---|---|---|

| UDP-Glucuronosyltransferases (UGTs) | UGT2B7, UGT1A3, UGT1A8 | Glucuronide Conjugation | Primary metabolic pathway drugbank.comnih.gov |

In Vitro Inhibition and Induction Studies of Drug-Metabolizing Enzymes by this compound

A critical component of preclinical drug development is assessing a compound's potential to cause drug-drug interactions by inhibiting or inducing the activity of drug-metabolizing enzymes. bioivt.combioivt.com Such studies for this compound would evaluate its potential to alter the metabolism of other co-administered drugs.

In Vitro Inhibition Studies: These experiments are designed to determine if this compound can act as an inhibitor of key drug-metabolizing enzymes, particularly major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The typical methodology involves incubating this compound with human liver microsomes or recombinant enzymes along with specific probe substrates for each CYP isoform. A reduction in the formation of the substrate's metabolite would indicate inhibition. These studies determine the concentration of this compound required to inhibit enzyme activity by 50% (IC50 value), which helps predict the clinical relevance of the interaction.

In Vitro Induction Studies: These studies assess whether this compound can increase the synthesis of drug-metabolizing enzymes, a process known as induction. bioivt.com The standard model uses primary human hepatocytes cultured over several days and treated with varying concentrations of this compound. bioivt.com The induction potential is typically measured by quantifying the increase in messenger RNA (mRNA) expression of target genes (e.g., CYP1A2, CYP2B6, CYP3A4) via qRT-PCR, as recommended by regulatory agencies. bioivt.com An increase in enzyme activity may also be measured. bioivt.com Induction can lead to faster metabolism of other drugs, potentially reducing their efficacy. bioivt.com

Preclinical Pharmacokinetic and Disposition Investigations of Nalmefene D3

Absorption and Distribution Studies in Animal Models

The absorption and distribution of Nalmefene-d3 have been characterized in several preclinical species, providing insights into its systemic availability and localization within the body.

In one study, the bioavailability of nalmefene (B1676920) administered via intramuscular and subcutaneous (SC) routes was found to be complete when compared to intravenous (IV) administration. mdpi.comfda.gov The relative bioavailability for IM and SC routes was determined to be 101.5% and 99.7%, respectively. fda.gov

Pharmacokinetic analysis in rats indicated that the terminal half-lives for nalmefene and its primary metabolite, nornalmefene (B1365036), were both approximately one hour. nih.gov However, the maximum concentration (Cmax) and the area under the curve (AUC) for nornalmefene were significantly lower, at less than or equal to 7% of the corresponding values for the parent nalmefene compound. nih.gov

Pharmacokinetic Parameters of Nalmefene in Preclinical Models

| Species | Route of Administration | Key Findings |

|---|---|---|

| Dog (Beagle) | Intramuscular (IM) | Higher Cmax observed compared to humans. nih.gov |

| Dog (Beagle) | Microneedle vs. IM | Microneedle delivery resulted in a lower Cmax and a relative bioavailability of 0.58 compared to IM injection. nih.govresearchgate.net |

Tissue distribution studies in rats using radiolabeled nalmefene indicated that the compound does not exhibit organ-specific retention. nih.gov Following an intravenous bolus dose of 14C-nalmefene, over 90% of the radioactivity was recovered from the excreta and tissues within 24 hours. nih.gov This high recovery rate suggests no significant retention of the compound or its metabolites in the body. tga.gov.au

Furthermore, studies have shown that nalmefene and its metabolites are secreted into the milk of lactating rats. fda.gov At one-hour post-administration, the concentrations in milk were approximately three times higher than those in plasma, decreasing to about half the plasma concentrations by 24 hours. fda.gov

Nalmefene has been shown to readily cross the blood-brain barrier in preclinical models. mdpi.comdrugbank.comnih.govtga.gov.aufda.govmedchemexpress.com This characteristic is crucial for its pharmacological activity on central nervous system opioid receptors.

A positron emission tomography (PET) study demonstrated high opioid receptor occupancy in the brain following administration. tga.gov.au Within 3 hours of a single dose, receptor occupancy ranged from 94% to 100%. tga.gov.au Another study reported that a 1 mg dose of nalmefene blocked over 80% of brain opioid receptors within 5 minutes of administration. mdpi.comfda.gov

Excretion Pathways and Mass Balance Studies in Preclinical Species

The elimination of this compound from the body occurs through various pathways, with renal and fecal routes being the primary modes of excretion for the parent compound and its metabolites.

Renal excretion is a major route of elimination for nalmefene and its metabolites. drugbank.comnih.govtga.gov.au In rats, the primary metabolite found in urine is nornalmefene glucuronide. nih.gov In contrast, nalmefene glucuronide is the predominant metabolite in the urine of dogs. nih.gov This highlights a species-specific difference in the metabolic pathway, with N-dealkylation to nornalmefene being a more significant route in rats than in dogs. nih.govnih.gov Less than 3% of the dose is typically excreted as the unchanged parent compound in urine. drugbank.comtga.gov.au

A notable portion of the administered dose is eliminated through biliary and fecal pathways. Studies have indicated that approximately 17% of a total dose is excreted in the feces. drugbank.comnih.gov Mass balance studies showed that about 20% of a radiolabeled dose was recovered in the feces. tga.gov.au The plasma concentration profiles in some subjects have suggested the possibility of enterohepatic recycling, a process where compounds excreted in the bile are reabsorbed in the intestine. fda.govdrugbank.com The mechanism often involves the binding of compounds like bile acids, leading to their subsequent fecal excretion. nih.govgoogle.com

Pharmacokinetic Modeling in Preclinical Species

Compartmental and Non-Compartmental Analysis of Animal Pharmacokinetic Data

There is no publicly available information on the compartmental or non-compartmental analysis of this compound pharmacokinetic data from preclinical species.

In Vitro-In Vivo Extrapolation (IVIVE) Considerations for Preclinical Species

There is no publicly available information regarding in vitro-in vivo extrapolation (IVIVE) studies or considerations specifically for this compound in preclinical species.

Preclinical Research Applications and Mechanistic Studies Utilizing Nalmefene D3

Investigation of Opioid System Dynamics in Animal Models

Nalmefene (B1676920) is instrumental in animal models for elucidating the complex dynamics of the endogenous opioid system, particularly in the context of substance use disorders. nih.gov As an opioid receptor modulator—acting as an antagonist at the mu (µ) and delta (δ) receptors and a partial agonist at the kappa (κ) receptor—it allows researchers to dissect the roles of these different receptor systems. drugbank.comnih.govmdpi.com

Preclinical research in rodent models has demonstrated that chronic alcohol consumption leads to significant dysregulation of the endogenous opioid systems. frontiersin.org Specifically, studies suggest that alcohol dependence alters the balance of the MOR/β-endorphin and the KOR/dynorphin pathways. drugbank.commdpi.com Nalmefene has been shown to counteract these alcohol-induced changes. nih.govfrontiersin.org

In vivo studies using alcohol-preferring rats have found that nalmefene can significantly reduce alcohol self-administration. nih.govdovepress.com This effect is believed to be mediated by its modulation of the cortico-mesolimbic functions, a key component of the brain's reward circuitry. drugbank.com For instance, direct injection of nalmefene into specific brain regions of rats, such as the ventral tegmental area (VTA) or the nucleus accumbens (NAc), leads to a selective decrease in operant behavior for ethanol (B145695). nih.gov This highlights the compound's utility in mapping the specific neural circuits involved in alcohol-seeking behavior. Furthermore, nalmefene's partial agonism at the KOR is thought to contribute to its efficacy in reducing alcohol consumption in dependent rats, an effect that distinguishes it from other antagonists like naltrexone (B1662487). nih.govdovepress.com

Table 1: Research Findings on Nalmefene's Modulation of Opioid Systems in Rodent Models

| Model System | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Alcohol-dependent rats | Nalmefene counters alcohol-induced dysregulations of the µ- and κ-opioid receptor systems. | Restores homeostasis in endogenous opioid pathways disrupted by chronic alcohol use. | nih.govfrontiersin.org |

| Alcohol-preferring rats | Administration of nalmefene into the VTA or NAc reduces ethanol self-administration. | Demonstrates the critical role of the mesolimbic pathway in nalmefene's mechanism of action. | nih.gov |

| Chronic Intermittent Ethanol (CIE) exposed mice | Nalmefene normalizes KOR-agonist induced alterations in dopamine (B1211576) release and uptake. | Shows efficacy in reversing neuroadaptations in the dopamine system caused by chronic ethanol exposure. | mdpi.com |

Chronic exposure to substances of abuse induces neuroadaptive changes in the brain, including the regulation of receptor expression and sensitivity. frontiersin.org Nalmefene is a valuable tool for studying these adaptations. For example, some studies in cocaine-dependent individuals have shown an upregulation of KORs in brain regions like the nucleus accumbens. researchgate.net Preclinical models that replicate these conditions allow researchers to use compounds like nalmefene to probe the functional consequences of such receptor adaptations.

In studies with mice exposed to chronic intermittent ethanol (CIE), there is evidence of KOR system upregulation or functional supersensitivity. mdpi.com In these animals, nalmefene demonstrates a more pronounced ability to reverse the effects of a KOR agonist on dopamine dynamics compared to control animals. mdpi.com This suggests that nalmefene's mechanism is tightly linked to the adapted state of the KOR system following chronic ethanol exposure. Such studies are crucial for understanding how the brain changes with long-term substance use and for identifying state-dependent pharmacological effects. mdpi.com

Nalmefene-d3 as a Chemical Probe for Mechanistic Pharmacological Research

A chemical probe is a small molecule used to study and manipulate a biological target, helping to elucidate its role in physiological and pathological processes. acs.orgmedchemexpress.com this compound, by virtue of its defined pharmacology, serves as an excellent chemical probe for non-clinical mechanistic research into opioid receptor function.

Recent research has uncovered the concept of "biased agonism," where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. For the KOR, activation of G-protein signaling pathways is generally associated with therapeutic effects like antinociception, while activation of the β-arrestin-2 pathway has been linked to adverse effects such as dysphoria and sedation. mdpi.com

Nalmefene, as a partial KOR agonist, is a useful tool to investigate this signaling dichotomy. mdpi.comnih.gov In vitro studies using cell lines that express KORs can employ nalmefene to characterize the signaling profiles of novel compounds. By competing with full agonists or acting alone, nalmefene can help researchers determine whether a compound's effects are mediated through G-protein or β-arrestin pathways. This is critical for designing new therapeutic agents with improved side-effect profiles. mdpi.com

This compound is valuable for studying drug-receptor interactions in complex ex vivo preparations, such as brain tissue slices. These systems maintain the intricate cellular architecture and connectivity of the brain, providing a more physiologically relevant context than isolated cell cultures.

A key example is the investigation of how nalmefene modulates dopamine transporter (DAT) function via the KOR. In brain slices from mice, researchers can measure dopamine release and uptake using techniques like fast-scan cyclic voltammetry. One study demonstrated that in slices from CIE-exposed mice, the KOR agonist U50,488 decreased dopamine release. mdpi.com The subsequent application of nalmefene reversed this effect, demonstrating a competitive interaction at the KOR. mdpi.com This use of nalmefene as a probe confirmed that the observed dopaminergic changes were indeed KOR-mediated and revealed how chronic ethanol exposure alters this system's sensitivity. mdpi.com

Table 2: Nalmefene as a Chemical Probe in an Ex Vivo Dopamine Regulation Study

| Experimental Step | Action | Observation | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Baseline | Electrically stimulate dopamine release in NAc brain slice. | Measure baseline dopamine release and uptake rates. | Establish normal dopaminergic parameters in the tissue. | mdpi.com |

| Agonist Application | Apply the KOR agonist U50,488 to the brain slice. | Dopamine release is decreased, and uptake rate is augmented, especially in CIE-exposed tissue. | Demonstrates KOR activation inhibits dopamine release and modulates DAT function. | mdpi.com |

| Probe Application | Apply Nalmefene in the presence of the KOR agonist. | Nalmefene reverses the agonist-induced decrease in dopamine release. | Confirms the effect is mediated by the KOR through competitive antagonism/partial agonism. | mdpi.com |

Utility of Deuterated Analogues in Advancing Bioanalytical Methodologies for Related Analytes

The most direct and widespread application of this compound is in the field of bioanalytical chemistry, specifically as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The substitution of three hydrogen atoms with deuterium (B1214612) atoms imparts a 3-dalton mass increase to the molecule without significantly altering its chemical properties. tocris.com

The use of a stable isotopically labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons. oup.com Because the deuterated analogue has virtually identical physicochemical properties to the non-deuterated analyte (nalmefene), it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. oup.comresearchgate.net This co-elution during chromatography and similar ionization efficiency in the mass spectrometer's source allows it to accurately correct for variability in sample extraction and matrix effects (ion suppression or enhancement), which can otherwise compromise analytical accuracy. researchgate.netoup.com This results in highly precise, accurate, and reliable quantification of the target analyte in complex biological matrices such as plasma, urine, or tissue homogenates. researchgate.netoup.com

Table 3: Advantages of Using this compound as an Internal Standard in Bioanalysis

| Feature | Advantage | Rationale | Reference(s) |

|---|---|---|---|

| Mass Difference | Allows for distinct detection by the mass spectrometer. | The analyte and the internal standard can be measured simultaneously without interference. | researchgate.net |

| Identical Retention Time | Co-elutes with the non-deuterated analyte during LC. | Ensures both compounds experience the same matrix effects at the same time, allowing for accurate correction. | oup.com |

| Similar Extraction Recovery | Behaves identically during sample preparation steps. | Corrects for any loss of analyte during the extraction process, improving accuracy. | oup.comresearchgate.net |

| Improved Precision & Accuracy | Minimizes variability from sample handling and matrix effects. | Leads to more robust and reliable quantitative data, which is essential for pharmacokinetic and other preclinical studies. | researchgate.netoup.com |

Contribution to Fundamental Understanding of Drug Metabolism and Disposition

The use of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, providing invaluable tools for elucidating the complex processes of drug metabolism and disposition. This compound, a stable isotope-labeled version of nalmefene, plays a pivotal role in preclinical and mechanistic studies. Its primary application is as an internal standard in bioanalytical methods, which allows for the precise and accurate quantification of nalmefene in various biological matrices. This precision is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of nalmefene.

Furthermore, the use of this compound in quantitative assays underpins the detailed characterization of nalmefene's pharmacokinetic profile. Such studies provide critical data on the drug's bioavailability, volume of distribution, and clearance rates. For instance, following parenteral administration, nalmefene is rapidly distributed in the body. nih.gov The accurate data derived from these pharmacokinetic studies are essential for building models that predict the drug's behavior in the body, a key aspect of preclinical evaluation. The replacement of hydrogen with deuterium creates a heavier, more stable carbon-deuterium bond, which is a principle known as the Deuterium Kinetic Isotope Effect. dovepress.cominformaticsjournals.co.in While the primary use of this compound is as an internal standard for quantification, the broader field of deuterated drugs leverages this effect to intentionally slow metabolism, potentially improving a drug's pharmacokinetic properties and safety profile. nih.govscirp.org

The data generated in studies utilizing this compound provide a comprehensive picture of how nalmefene is processed by and cleared from the body. This fundamental understanding is critical for interpreting the results of preclinical efficacy and toxicology studies.

Table of Nalmefene Metabolic Pathways

This table summarizes the primary metabolic transformations of nalmefene, the understanding of which is enhanced by the precise quantitative data obtained using this compound as an analytical internal standard.

| Metabolic Pathway | Enzymatic Process | Resulting Metabolite | Pharmacological Activity of Metabolite | Primary Site |

| Glucuronidation | Conjugation | Nalmefene 3-O-glucuronide | Inactive | Liver |

| N-dealkylation | Oxidation (CYP450 enzymes) | N-dealkylated nalmefene | Minimally active | Liver |

Table of Nalmefene Pharmacokinetic Parameters

The following table presents key pharmacokinetic parameters of nalmefene. The accuracy of these measurements in research settings relies on sensitive bioanalytical methods, such as LC-MS/MS, which employ this compound as an internal standard to ensure data reliability.

| Parameter | Value | Route of Administration | Significance |

| Absolute Bioavailability | 41% nih.govdrugbank.com | Oral | Indicates the fraction of the drug that reaches systemic circulation after oral intake. |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours nih.govdrugbank.com | Oral | Time at which the maximum drug concentration is observed in plasma. |

| Volume of Distribution (Vdss) | 8.6 ± 1.7 L/kg nih.gov | Parenteral | Describes the extent of drug distribution into body tissues. A large Vdss indicates wide distribution. |

| Systemic Clearance | 0.8 ± 0.2 L/hr/kg nih.govdrugbank.com | Intravenous | Measures the rate at which the drug is removed from the body. |

| Elimination Half-Life | 10.8 ± 5.2 hours wikipedia.org | Intravenous | Time required for the drug concentration in the body to be reduced by half. |

| Primary Route of Elimination | Renal Excretion nih.gov | N/A | The majority of the drug and its metabolites are cleared through the kidneys. |

Future Directions and Advanced Research Perspectives on Nalmefene D3

Development of Novel Deuterated Opioid Modulators as Research Tools and Probes

The development of novel deuterated opioid modulators, such as Nalmefene-d3, presents a significant opportunity for creating highly specific research tools and probes. Deuterium (B1214612) substitution can subtly alter the physicochemical properties of a molecule, which can be leveraged to investigate the intricate mechanisms of opioid receptor function.

Future research in this area will likely focus on synthesizing a broader range of deuterated opioid ligands. These compounds, with deuterium strategically placed at various positions, will allow for a more detailed exploration of structure-activity relationships (SAR) at the mu, delta, and kappa opioid receptors. By comparing the binding affinities and functional activities of these deuterated analogs with their non-deuterated counterparts, researchers can gain a deeper understanding of the specific molecular interactions that govern receptor binding and signal transduction. researchgate.net

Furthermore, deuterated compounds like this compound can serve as valuable probes in advanced imaging techniques such as neutron scattering and solid-state nuclear magnetic resonance (NMR) spectroscopy. These methods can provide unprecedented atomic-level detail of the ligand-receptor complex, offering insights into the dynamic conformational changes that occur upon ligand binding and receptor activation.

Application of Advanced Computational Modeling and Molecular Dynamics for this compound Interactions and Metabolism

Advanced computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools in modern drug discovery and development. For this compound, these techniques offer a powerful approach to understanding its interactions with opioid receptors and predicting its metabolic fate.

MD simulations can be employed to model the binding of this compound to the mu, delta, and kappa opioid receptors at an atomic level. acs.org These simulations can reveal the precise binding pose, identify key amino acid residues involved in the interaction, and elucidate the subtle differences in binding kinetics and thermodynamics compared to non-deuterated Nalmefene (B1676920). This information is crucial for designing new opioid modulators with improved affinity, selectivity, and functional profiles. acs.org

Moreover, computational models can be used to predict the metabolic pathways of this compound. By simulating the interactions of this compound with key drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs), researchers can anticipate the formation of various metabolites and estimate their clearance rates. drugbank.comtga.gov.aunih.gov This predictive capability can help in understanding the pharmacokinetic profile of this compound and guide the design of future deuterated compounds with optimized metabolic stability. nih.gov

| Research Area | Key Techniques | Potential Insights |

| Receptor Interaction | Molecular Docking, Molecular Dynamics (MD) Simulations | - Atomic-level binding pose of this compound at opioid receptors. acs.org- Identification of key interacting amino acid residues. acs.org- Understanding of altered binding kinetics and thermodynamics due to deuteration. |

| Metabolism Prediction | Quantum Mechanics/Molecular Mechanics (QM/MM), Machine Learning Models | - Prediction of major and minor metabolic pathways. nih.gov- Identification of key metabolizing enzymes (CYPs, UGTs). drugbank.comtga.gov.au- Estimation of metabolic stability and clearance rates. |

| Drug Design | Structure-Based Drug Design, Ligand-Based Drug Design | - Rational design of novel deuterated opioid modulators with improved properties.- Optimization of affinity, selectivity, and functional activity. |

Integration of this compound Studies into Systems Pharmacology and Omics Approaches

To gain a holistic understanding of the effects of this compound, it is essential to integrate its study into the broader frameworks of systems pharmacology and "omics" technologies. This approach moves beyond the traditional one-drug, one-target paradigm to consider the complex network of interactions within a biological system.

| Omics Technology | Application in this compound Research |

| Genomics/Pharmacogenomics | - Identify genetic variations (e.g., in opioid receptors or metabolizing enzymes) that influence individual responses to this compound. nih.gov |

| Proteomics | - Quantify changes in the expression of proteins involved in opioid signaling pathways and drug metabolism following this compound administration. |

| Metabolomics | - Profile the metabolic fingerprint of this compound, identifying its metabolites and their impact on endogenous metabolic pathways. |

| Transcriptomics | - Analyze changes in gene expression profiles in response to this compound to understand its broader cellular effects. |

Expanding the Scope of Isotope Effect Studies for this compound Metabolism, Distribution, and Activity

The primary rationale for using deuterated compounds like this compound is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in altered pharmacokinetics, such as a longer half-life and increased exposure.

Furthermore, it is important to investigate the potential for isotope effects to influence the distribution and target engagement of this compound. While less common, isotope effects can sometimes alter protein binding or transport across biological membranes. Advanced imaging techniques could be used to compare the biodistribution and receptor occupancy of this compound with its non-deuterated counterpart in real-time.

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for quantifying Nalmefene-d3 in biological matrices, and how do they address isotopic interference from deuterium substitution?

- Methodological Guidance : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterium substitution alters the mass-to-charge ratio, enabling distinct detection from non-deuterated Nalmefene. Researchers should optimize chromatographic conditions (e.g., column chemistry, mobile phase) to resolve isotopic peaks and validate assays using deuterated internal standards to account for matrix effects . Calibration curves must include deuterium-specific reference materials to ensure accuracy.

Q. How can researchers ensure the isotopic purity of synthesized this compound, and what validation techniques are critical for confirming deuteration efficiency?

- Methodological Guidance : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying deuteration sites and purity. For NMR, compare proton decoupling spectra to identify residual protonated peaks. HRMS should confirm molecular ion clusters consistent with deuterium incorporation (e.g., +3 Da shift). Synthesized batches must undergo rigorous purification (e.g., recrystallization, preparative HPLC) to minimize isotopic dilution .

Q. What are the foundational pharmacokinetic parameters to evaluate when comparing this compound to its non-deuterated form in preclinical studies?

- Methodological Guidance : Focus on parameters sensitive to deuterium effects, such as metabolic stability (e.g., hepatic microsomal half-life), plasma clearance, and volume of distribution. Use crossover study designs in animal models to control for inter-subject variability. Ensure assays differentiate between deuterated and non-deuterated metabolites via isotopic labeling .

Advanced Research Questions

Q. How should researchers design experiments to isolate the isotope-specific effects of deuterium in this compound on opioid receptor binding affinity?

- Methodological Guidance : Employ radioligand displacement assays using tritiated or fluorescently labeled ligands in cell lines expressing human opioid receptors (e.g., μ-opioid receptor transfected HEK293 cells). Control for non-specific binding via competitive inhibitors. To isolate isotope effects, compare dissociation constants (Kd) under identical conditions (pH, temperature) between Nalmefene and this compound. Use statistical models (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies are recommended to resolve discrepancies in reported metabolic stability data for this compound across in vitro and in vivo models?

- Methodological Guidance : Conduct systematic reviews to identify methodological variations (e.g., enzyme sources, incubation times). Replicate studies using standardized protocols (e.g., pooled human liver microsomes, fixed substrate concentrations). Apply meta-analysis to quantify heterogeneity and adjust for covariates (e.g., species differences, dosing regimens) .

Q. How can advanced isotopic tracing techniques elucidate the metabolic pathways of this compound in complex biological systems?

- Methodological Guidance : Use dual-isotope labeling (e.g., ¹³C and ²H) with high-resolution mass spectrometry to track deuterium retention in metabolites. Combine with kinetic isotope effect (KIE) studies to differentiate enzymatic vs. non-enzymatic degradation pathways. Computational modeling (e.g., molecular dynamics simulations) can predict deuterium’s impact on cytochrome P450 interactions .